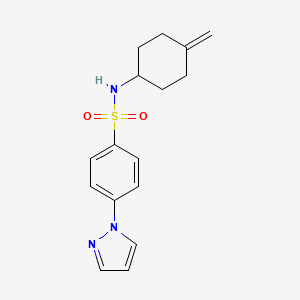
N-(4-methylidenecyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-methylidenecyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a useful research compound. Its molecular formula is C16H19N3O2S and its molecular weight is 317.41. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-(4-methylidenecyclohexyl)-4-(1H-pyrazol-1-yl)benzene-1-sulfonamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores the synthesis, characterization, and biological evaluation of this compound, focusing on its activity against various biological targets, including its antileishmanial properties and inhibition of carbonic anhydrases.
Synthesis and Characterization
The synthesis of this compound typically involves electrophilic aromatic substitution reactions. The process begins with the reaction of a suitable pyrazole derivative with a sulfonyl chloride, followed by subsequent transformations to achieve the desired sulfonamide structure .
Chemical Structure
The chemical formula for this compound can be represented as follows:
Physical Properties
| Property | Value |
|---|---|
| Molecular Weight | 318.43 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in DMSO and ethanol |
Antileishmanial Activity
Recent studies have demonstrated that derivatives of pyrazole-based benzene sulfonamides exhibit significant antileishmanial activity. For instance, compounds with similar structures have shown effective inhibition against Leishmania species, with IC50 values reported as low as 0.059 mM for certain derivatives .
Table 1: Antileishmanial Activity of Pyrazole Derivatives
| Compound ID | IC50 (mM) | Target Species |
|---|---|---|
| 3b | 0.059 | L. infantum |
| 3e | 0.065 | L. amazonensis |
| Reference | 0.070 | Pentamidine |
Inhibition of Carbonic Anhydrases
Additionally, this compound has been evaluated for its inhibitory effects on human carbonic anhydrases (hCA). The compound was found to inhibit hCAII and hCAIX with submicromolar IC50 values, indicating its potential as a therapeutic agent for conditions related to carbonic anhydrase dysregulation .
Table 2: Inhibition Potency Against Carbonic Anhydrases
| Compound ID | hCA Isoform | IC50 (μM) |
|---|---|---|
| 4k | hCAII | 0.24 ± 0.18 |
| 4j | hCAIX | 0.15 ± 0.07 |
| 4g | hCAXII | 0.12 ± 0.07 |
The mechanism by which this compound exerts its biological effects is likely related to its ability to interact with specific enzyme active sites, as evidenced by docking studies that reveal binding interactions with critical amino acid residues in the target enzymes .
Case Study: Antileishmanial Efficacy
In a controlled study, several pyrazole derivatives were tested for their efficacy against Leishmania spp. The results indicated that specific structural modifications significantly enhanced their antileishmanial activity compared to existing treatments like pentamidine.
Case Study: Carbonic Anhydrase Inhibition
Another study focused on the inhibition of carbonic anhydrase isoforms by pyrazole derivatives showed promising results where compounds similar to this compound demonstrated superior inhibition compared to traditional inhibitors like acetazolamide.
Propriétés
IUPAC Name |
N-(4-methylidenecyclohexyl)-4-pyrazol-1-ylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O2S/c1-13-3-5-14(6-4-13)18-22(20,21)16-9-7-15(8-10-16)19-12-2-11-17-19/h2,7-12,14,18H,1,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPDPPJSAMDZIGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N3C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














